21β-[2-O-(β-D-Glucopyranosyl)-β-D-glucopyranosyloxy]-3β,23-dihydroxyolean-12-en-28-oic acid
21β-[2-O-(β-D-Glucopyranosyl)-β-D-glucopyranosyloxy]-3β,23-dihydroxyolean-12-en-28-oic acid
Brand Name:
Vulcanchem
CAS No.:
103766-07-0
VCID:
VC0218336
InChI:
InChI=1S/C42H68O15/c1-37(2)15-21-20-7-8-25-38(3)11-10-26(46)39(4,19-45)24(38)9-12-41(25,6)40(20,5)13-14-42(21,36(52)53)16-27(37)56-35-33(31(50)29(48)23(18-44)55-35)57-34-32(51)30(49)28(47)22(17-43)54-34/h7,21-35,43-51H,8-19H2,1-6H3,(H,52,53)/t21-,22-,23-,24?,25+,26-,27-,28-,29-,30+,31+,32-,33-,34+,35+,38+,39-,40-,41-,42-/m1/s1
SMILES:
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C(=O)O)C)C)(C)CO)O)C)C
Molecular Formula:
C42H68O15
Molecular Weight:
813 g/mol
21β-[2-O-(β-D-Glucopyranosyl)-β-D-glucopyranosyloxy]-3β,23-dihydroxyolean-12-en-28-oic acid
CAS No.: 103766-07-0
Main Products
VCID: VC0218336
Molecular Formula: C42H68O15
Molecular Weight: 813 g/mol
CAS No. | 103766-07-0 |
---|---|
Product Name | 21β-[2-O-(β-D-Glucopyranosyl)-β-D-glucopyranosyloxy]-3β,23-dihydroxyolean-12-en-28-oic acid |
Molecular Formula | C42H68O15 |
Molecular Weight | 813 g/mol |
IUPAC Name | (3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Standard InChI | InChI=1S/C42H68O15/c1-37(2)15-21-20-7-8-25-38(3)11-10-26(46)39(4,19-45)24(38)9-12-41(25,6)40(20,5)13-14-42(21,36(52)53)16-27(37)56-35-33(31(50)29(48)23(18-44)55-35)57-34-32(51)30(49)28(47)22(17-43)54-34/h7,21-35,43-51H,8-19H2,1-6H3,(H,52,53)/t21-,22-,23-,24?,25+,26-,27-,28-,29-,30+,31+,32-,33-,34+,35+,38+,39-,40-,41-,42-/m1/s1 |
Standard InChIKey | UXNJZCIDKFVLKW-PFDZANHXSA-N |
Isomeric SMILES | C[C@]12CC[C@H]([C@](C1CC[C@@]3([C@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)C(=O)O)C)C)(C)CO)O |
SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C(=O)O)C)C)(C)CO)O)C)C |
Canonical SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C(=O)O)C)C)(C)CO)O)C)C |
PubChem Compound | 190596 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume